molecular formula C14H13N5O2S2 B5176173 2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5176173
M. Wt: 347.4 g/mol
InChI Key: NKXYKRHYNFTKMD-UHFFFAOYSA-N
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Description

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both triazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The presence of the methoxyphenyl group adds to its potential for various chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the triazole ring.

    Formation of the Thiazole Ring: The thiazole ring is formed through the cyclization of thioamides with α-haloketones.

    Coupling of the Triazole and Thiazole Rings: The final step involves coupling the triazole and thiazole rings through a sulfanyl linkage, often using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Use of Catalysts: Catalysts such as acids or bases to speed up the reactions.

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates and yields.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, affecting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide: Unique due to its specific combination of triazole and thiazole rings.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-21-10-5-3-2-4-9(10)12-17-14(19-18-12)23-8-11(20)16-13-15-6-7-22-13/h2-7H,8H2,1H3,(H,15,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYKRHYNFTKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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